molecular formula C13H16N2O2 B1441039 4-(2-Amino-4-cyano-phenyl)-butyric acid ethyl ester CAS No. 1308319-51-8

4-(2-Amino-4-cyano-phenyl)-butyric acid ethyl ester

Cat. No. B1441039
CAS RN: 1308319-51-8
M. Wt: 232.28 g/mol
InChI Key: IKMMJWGYXDEWBO-UHFFFAOYSA-N
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Description

“4-Hydroxy-3-nitrobenzonitrile” is a chemical compound with the CAS No. 3272-08-0 . It has a molecular formula of C7H4N2O3 .

Physical and Chemical Properties The compound has a molecular weight of 164.12 . It has 12 heavy atoms, 6 of which are aromatic . It has 1 rotatable bond, 4 H-bond acceptors, and 1 H-bond donor . Its molar refractivity is 42.0 . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, or CYP2D6, but it is an inhibitor of CYP3A4 . Its Log Kp (skin permeation) is -6.34 cm/s . Its Log Po/w (iLOGP) is 0.74 .

Scientific Research Applications

Polymer Solar Cells

  • Application: Used as an acceptor and cathode interfacial material in polymer solar cells, showing potential in enhancing electron mobility and improving power conversion efficiency (Lv et al., 2014).

Synthesis of Optical Active Compounds

  • Application: Acts as an intermediate in the synthesis of optical active compounds, specifically those used in angiotension converting enzyme inhibitors (Li, 2003).

Enzymatic Kinetic Resolution

  • Application: Plays a role in the enzymatic kinetic resolution of primary amines, enhancing reaction rates and enantioselectivity (Nechab et al., 2007).

Heterocyclic Chemistry

  • Application: Involved in the synthesis of cyclocondensation products and seven-membered ring tricyclic compounds in heterocyclic chemistry (Winnik, 1995).

Synthesis of Functional Cyclic Esters

  • Application: Used in the synthesis of new cyclic esters containing protected functional groups, contributing to the development of hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Interaction with Ethoxymethylene-Containing Compounds

  • Application: Engages in interactions with ethoxymethylene-containing derivatives, leading to the formation of various linked products and highlighting its potential in complex chemical reactions (Dmitry et al., 2015).

Safety and Hazards

The compound has a signal word of "Warning" . Its hazard statements include H302+H312+H332-H315-H319-H335 . Its precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

ethyl 4-(2-amino-4-cyanophenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)5-3-4-11-7-6-10(9-14)8-12(11)15/h6-8H,2-5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMMJWGYXDEWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225465
Record name Benzenebutanoic acid, 2-amino-4-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1308319-51-8
Record name Benzenebutanoic acid, 2-amino-4-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1308319-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenebutanoic acid, 2-amino-4-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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